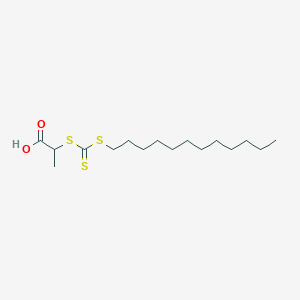

2-(Dodecylthiocarbonothioylthio)propanoic acid

描述

Historical Context of RAFT Agent Development

The discovery of RAFT polymerization in 1998 by researchers at the Commonwealth Scientific and Industrial Research Organisation (CSIRO) marked a paradigm shift in radical polymerization. Early work focused on dithioesters and trithiocarbonates, but limitations in solubility and monomer compatibility spurred the development of new CTAs. This compound, a trithiocarbonate derivative, was designed to address these challenges. Its dodecyl (C12) tail enhances solubility in organic media, while the propanoic acid group introduces polarity, enabling use in aqueous systems.

The evolution of RAFT agents reflects a broader trend toward tailoring CTAs for specific monomers. For example, xanthates (Z = OR) proved effective for less activated monomers like vinyl acetate, while dithiobenzoates (Z = aryl) excelled with styrenes and acrylates. This compound occupies a middle ground, offering balanced reactivity for methacrylates and acrylamides due to its moderate Z-group (propanoic acid) and stabilizing R-group (dodecyl).

Role in Reversible Addition-Fragmentation Chain Transfer (RAFT) Mechanisms

The RAFT mechanism relies on a degenerative chain transfer process mediated by thiocarbonylthio compounds. This compound participates in four key steps:

- Initiation : A radical (I- ) adds to the thiocarbonylthio group, forming an intermediate radical.

- Fragmentation : The intermediate splits, releasing a new R-group radical (dodecyl- ) and a polymeric CTA.

- Reinitiation : The R-group radical propagates by adding monomer units.

- Equilibration : Rapid exchange between active and dormant chains ensures uniform growth.

The compound’s structure critically influences these steps. The dodecyl group (R) acts as a leaving group, while the propanoic acid (Z) moderates the reactivity of the thiocarbonylthio moiety. This balance minimizes side reactions, such as premature termination, and maintains a low polydispersity index (PDI < 1.2).

Table 1: Structural Features and Reactivity of this compound

| Property | Value/Description | Impact on RAFT Polymerization |

|---|---|---|

| Molecular Formula | C₁₆H₃₀O₂S₃ | Determines solubility and compatibility |

| R-group | D |

属性

IUPAC Name |

2-dodecylsulfanylcarbothioylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2S3/c1-3-4-5-6-7-8-9-10-11-12-13-20-16(19)21-14(2)15(17)18/h14H,3-13H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCFZJHCTNKHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558484-21-2 | |

| Record name | 558484-21-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that dopat may interact with its targets through a process of binding or modulation. The exact nature of these interactions and the resulting changes in cellular processes remain to be determined.

Biochemical Pathways

The specific biochemical pathways affected by DoPAT are currently unknown. Given the compound’s structural features, it is plausible that it may influence pathways involving sulfur metabolism or lipid processing

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of DoPAT have not been extensively studied. As such, the impact of these properties on the compound’s bioavailability is unclear. It is important for future research to investigate these properties, as they can significantly influence the compound’s efficacy and safety.

Result of Action

The molecular and cellular effects of DoPAT’s action are not well-documented. Given the compound’s complex structure, it is likely that it exerts multiple effects at the molecular and cellular levels. These effects could potentially include modulation of enzyme activity, alteration of membrane properties, or disruption of cellular signaling pathways.

生化分析

Biochemical Properties

2-(((Dodecylthio)carbonothioyl)thio)propanoic acid plays a crucial role in biochemical reactions, particularly in the polymerization of styrene, acrylate, and acrylamide monomers . It acts as a chain transfer agent (CTA), facilitating the controlled growth of polymer chains. The compound interacts with enzymes and proteins involved in these polymerization processes, such as polymerases and transferases. These interactions are primarily based on the compound’s ability to form stable intermediates with the growing polymer chains, ensuring precise control over the polymerization process.

Cellular Effects

In cellular systems, 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key signaling molecules, such as kinases and phosphatases. These changes can alter the expression of genes involved in cell growth, differentiation, and metabolism, highlighting the compound’s potential impact on cellular function .

Molecular Mechanism

The molecular mechanism of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid involves its ability to form covalent bonds with biomolecules, particularly through thiol groups. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the compound can inhibit the activity of certain proteases by forming stable adducts with their active sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

2-(((Dodecylthio)carbonothioyl)thio)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, it can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in glucose metabolism. These interactions underscore the compound’s role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, the compound’s interaction with membrane-bound transporters can facilitate its entry into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(((Dodecylthio)carbonothioyl)thio)propanoic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can interact with specific biomolecules and exert its effects. The precise localization of the compound within cells is essential for its role in regulating cellular processes .

生物活性

2-(Dodecylthiocarbonothioylthio)propanoic acid (DTPA), also known by its CAS number 558484-21-2, is a compound that has gained attention for its potential biological activities, particularly in the context of polymerization processes and drug development. This article explores the biological activity of DTPA, detailing its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

DTPA is characterized by a dodecyl chain, which enhances its lipophilicity, making it suitable for applications in biological systems. The presence of thiocarbonothioylthio groups contributes to its reactivity as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization.

The biological activity of DTPA is primarily linked to its role as a CTA in RAFT polymerization. This process allows for controlled radical polymerization, which can be utilized to synthesize polymers with specific properties for biomedical applications. DTPA facilitates the formation of well-defined polymer architectures that can interact with biological systems.

Key Mechanisms:

- Enzyme Inhibition : DTPA can interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Cell Membrane Interaction : Due to its hydrophobic nature, DTPA may integrate into cell membranes, affecting membrane fluidity and function.

Biological Activity Studies

Several studies have investigated the biological activity of DTPA and its derivatives. Below is a summary of key findings:

Case Studies

- Polymerization-Induced Self-Assembly : A study examined the use of DTPA in the synthesis of block copolymers via RAFT polymerization. The results indicated that DTPA facilitated the formation of nanoparticles with controlled sizes and morphologies suitable for drug delivery applications .

- Enzyme Interaction Studies : Another investigation focused on the interaction between DTPA-modified polymers and specific enzymes. The study found that these polymers could act as effective enzyme inhibitors, providing insights into their potential therapeutic applications .

Applications

The unique properties of DTPA make it valuable in several fields:

- Biomedical Engineering : Its use as a CTA allows for the design of biocompatible materials that can be employed in drug delivery systems.

- Material Science : DTPA's ability to control polymer properties makes it useful in developing advanced materials with tailored functionalities.

- Nanotechnology : The synthesis of nanoparticles using DTPA has implications for targeted therapy and diagnostics.

科学研究应用

Polymer Chemistry

One of the primary applications of 2-(Dodecylthiocarbonothioylthio)propanoic acid is as a chain transfer agent (CTA) in the RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization process. This mechanism allows for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Case Studies

| Study | Findings |

|---|---|

| Alb et al. (2008) | Demonstrated successful RAFT polymerization using DoPAT for acrylic acid and acrylates, producing diblock and triblock copolymers. |

| Konkolewicz et al. (2009) | Explored the efficiency of DoPAT in emulsion polymerization, yielding hybrid nanocomposites with enhanced properties. |

Biochemical Applications

This compound also exhibits significant biochemical properties that influence cellular processes.

Cellular Effects

- The compound interacts with cellular proteins and enzymes, impacting signaling pathways and gene expression.

- It has been shown to modulate the activity of kinases and phosphatases, which are crucial for cell growth and differentiation.

Molecular Mechanism

- The compound forms covalent bonds with thiol groups on biomolecules, potentially inhibiting or activating enzymes.

- Its ability to interact with transcription factors allows it to influence gene transcription significantly.

Metabolic Pathways

DoPAT is involved in various metabolic pathways by modulating enzyme activities:

- It can affect glycolytic enzymes such as hexokinase and phosphofructokinase, leading to alterations in glucose metabolism.

- This interaction highlights its role in regulating metabolic flux within cells.

Transport and Distribution

The transport mechanisms of this compound within biological systems include:

- Uptake via endocytosis facilitated by specific transporters.

- Subcellular localization is critical for its function; targeting signals direct it to compartments like the nucleus or mitochondria.

Safety and Dosage Considerations

Research indicates that dosage significantly affects the compound's efficacy and toxicity:

- Low doses exhibit minimal toxicity, while higher doses can lead to adverse effects such as organ damage.

- Careful optimization of dosage is crucial for experimental applications involving this compound.

相似化合物的比较

Structural and Functional Comparisons

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic Acid (DDMAT)

- Molecular Formula : C₁₇H₃₂O₂S₃ (vs. C₁₆H₃₀O₂S₃ for the parent compound) .

- Molecular Weight : 364.63 g/mol (vs. 350.6 g/mol) .

- Applications : Effective in RAFT polymerization of styrene and methacrylates due to improved chain-transfer efficiency .

3-Azidopropyl Ester Derivative

- Structure : The carboxylic acid group is replaced with a 3-azidopropyl ester (C₁₉H₃₅N₃O₂S₃) .

- Key Difference : The azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating post-polymerization modifications or surface functionalization .

- Applications : Useful for synthesizing bio-conjugates or stimuli-responsive polymers.

Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide

- Structure : A sulfur-containing cyclic sulfone (C₆H₁₀O₃S) .

- Key Difference : Lacks a trithiocarbonate group, rendering it unsuitable for RAFT. The sulfone group enhances electronic stability, making it relevant in pharmaceutical intermediates .

Physical and Chemical Properties

Application-Specific Performance

RAFT Polymerization Efficiency

- Parent Compound : Optimal for acrylic acid and acrylates due to balanced reactivity and solubility .

- DDMAT : Superior for methacrylates and styrene due to steric stabilization .

- 3-Azidopropyl Ester : Enables hybrid materials via azide-alkyne coupling but may reduce polymerization rates due to ester bulkiness .

Monomer Compatibility

- Parent Compound: Limited to polar monomers (e.g., acrylic acid) .

- DDMAT: Compatible with hydrophobic monomers (e.g., methyl methacrylate) .

常见问题

Q. What is the role of 2-(dodecylthiocarbonothioylthio)propanoic acid in controlled polymerization?

This compound acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. It enables controlled radical polymerization by mediating chain growth through reversible transfer of active polymer chains, ensuring narrow molecular weight distributions and precise polymer architecture (e.g., diblock or triblock copolymers) .

Methodological Insight :

- Use it for polymerizing acrylic acid, acrylates, acrylonitrile/1,3-butadiene, and N-isopropylacrylamide.

- Optimize monomer-to-CTA ratios (e.g., 0.1 mol% CTA relative to monomer) to control molecular weight.

Q. What safety precautions are critical when handling this compound?

Due to its potential skin absorption and reactivity:

- Wear acid-resistant gloves , indirect-vent goggles, and lab coats.

- Avoid inhalation; use fume hoods for synthesis or handling in solution.

- Store in a cool, dry place away from oxidizing agents .

Safety Protocol :

- Purge reaction systems with inert gas (e.g., nitrogen) to prevent side reactions.

- Implement emergency showers and eyewash stations in labs.

Q. How is the compound synthesized, and what purification steps ensure high purity?

Synthesis :

- React 1-dodecanethiol (0.1 mol) with carbon disulfide (11 g) in tetrahydrofuran (THF) and triethylamine (0.12 mol) at room temperature for 24 hours.

- Add 2-bromopropionic acid (0.1 mol) and stir for 48 hours.

- Precipitate byproducts with ethyl ether, extract with hydrobromic acid, and recrystallize in hexane/cyclohexane (10:1) to yield yellow crystals (m.p. 77.21°C) .

Table 1: Key Synthesis Parameters

| Reagent | Amount | Role | Conditions |

|---|---|---|---|

| 1-Dodecanethiol | 20 g | Thiol source | RT, THF solvent |

| Carbon disulfide | 11 g | Reactant | Dropwise addition |

| 2-Bromopropionic acid | 15.3 g | Alkylating agent | 48-hour stirring |

Advanced Research Questions

Q. How to design RAFT polymerization experiments for block copolymers using this CTA?

Experimental Design :

- Monomer Selection : Start with acrylates (e.g., methyl acrylate) for the first block, then add a second monomer (e.g., acrylic acid) after ≥90% conversion of the first.

- Conditions : Use azobisisobutyronitrile (AIBN) as initiator (1:5 CTA:initiator molar ratio) at 60–70°C in dimethylformamide (DMF).

- Characterization : Monitor conversion via -NMR and molecular weight via gel permeation chromatography (GPC).

Data Interpretation :

- Dispersity (Đ) <1.3 indicates controlled polymerization. Deviations suggest impurities or oxygen inhibition .

Q. How to resolve discrepancies in molecular weight distributions during RAFT polymerization?

Troubleshooting :

- CTA Purity : Recrystallize the CTA twice to remove unreacted dodecanethiol.

- Oxygen Inhibition : Degas monomers and solvents via freeze-pump-thaw cycles.

- Kinetic Analysis : Use GPC to compare experimental vs. theoretical . Adjust CTA:monomer ratio if deviates >10%.

Q. What strategies enable nanoparticle functionalization using this CTA?

Methodology :

- Immobilization : Bind the CTA’s carboxylic acid group to SiO₂ or carbon black nanoparticles via esterification (e.g., using N,N’-dicyclohexylcarbodiimide).

- Polymerization : Perform surface-initiated RAFT to grow polymer brushes (e.g., poly(acrylic acid)) for pH-responsive nanocomposites .

Characterization :

- Use TEM to confirm nanoparticle-polymer hybrid morphology.

- Measure grafting density via thermogravimetric analysis (TGA).

Q. How to scale up CTA synthesis while maintaining reproducibility?

Process Optimization :

- Maintain stoichiometric ratios (1:1.2 dodecanethiol:triethylamine) to minimize side products.

- Use slow addition of carbon disulfide (<1 mL/min) to control exothermic reactions.

- Implement fractional crystallization for large-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。